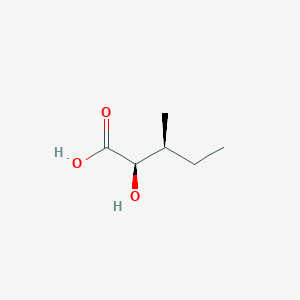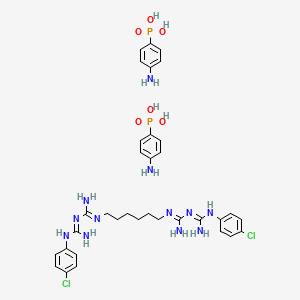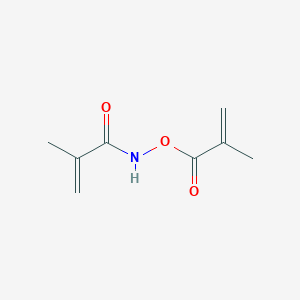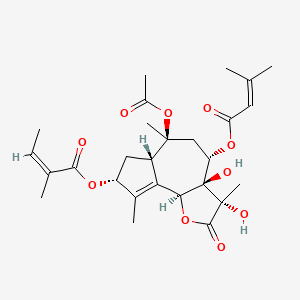
(2R,3S)-2-hydroxy-3-methylpentanoic acid
Overview
Description
(2R,3S)-2-hydroxy-3-methylpentanoic acid is a valeric acid derivative having an ®-hydroxy substituent at the 2-position and an (S)-methyl substituent at the 3-position . It is one of 4 stereoisomers of 2-hydroxy-3-methylpentanoic acid, generated by isoleucine metabolism . This compound is found at significantly higher levels than normal in patients with maple syrup urine disease (MSUD) .
Molecular Structure Analysis
The molecular formula of (2R,3S)-2-hydroxy-3-methylpentanoic acid is C6H12O3 . The IUPAC name for this compound is (2R,3S)-2-hydroxy-3-methylpentanoic acid . The InChI representation is InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 . The Canonical SMILES representation is CCC©C(C(=O)O)O and the Isomeric SMILES representation is CCC@HC@HO)O .
Physical And Chemical Properties Analysis
The molecular weight of (2R,3S)-2-hydroxy-3-methylpentanoic acid is 132.16 g/mol . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available for this specific compound .
Scientific Research Applications
Biochemical Reagent
“(2R,3S)-isocitric acid” has long been used as a specific biochemical reagent . It’s used for the analysis of several enzymes, including aconitate hydratase, NAD-isocitrate dehydrogenase, NADP-isocitrate dehydrogenase, and isocitrate lyase .
Disease Prevention and Treatment
There is increasing evidence that “(2R,3S)-isocitric acid” can be used as a promising substance for the prevention and treatment of some diseases . However, the specific diseases and the mechanisms of action are not detailed in the source.
Microbial Production
“(2R,3S)-isocitric acid” can be produced through microbial synthesis . This involves the derivation and selection of active microbial producers, development of their cultivation conditions, and study of the mechanism of acid overproduction .
Isolation from Fermentation Solution
A new, efficient method for the isolation of “(2R,3S)-isocitric acid” from its fermentation solution has been developed . This method is based on selective adsorption directly from the fermentation solution on activated carbon, followed by the release of both isocitric acid and citric acid by means of elution with methanol .
properties
IUPAC Name |
(2R,3S)-2-hydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILPIWOPNGRASR-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445269 | |
| Record name | (2R,3S)-2-hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-hydroxy-3-methylpentanoic acid | |
CAS RN |
70748-47-9 | |
| Record name | (2R,3S)-2-hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2-hydroxy-3-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(3-Chlorophenyl)amino]phenylacetic acid](/img/structure/B1249230.png)





